molecular formula C21H19BrClNO2 B12043707 Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12043707
M. Wt: 432.7 g/mol
InChI Key: KRYNCYFSBNJQAW-UHFFFAOYSA-N
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Description

Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C21H19BrClNO2 and a molecular weight of 432.748 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to Pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate include:

This compound is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and its potential as a therapeutic agent.

Properties

Molecular Formula

C21H19BrClNO2

Molecular Weight

432.7 g/mol

IUPAC Name

pentyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C21H19BrClNO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-8-16(23)9-6-14)24-19-10-7-15(22)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3

InChI Key

KRYNCYFSBNJQAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

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